molecular formula C8H5BrN2 B1269807 2-Bromoquinoxaline CAS No. 36856-91-4

2-Bromoquinoxaline

Cat. No. B1269807
CAS RN: 36856-91-4
M. Wt: 209.04 g/mol
InChI Key: XVKLMYQMVPHUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-bromoquinoxaline derivatives involves various strategies, including the reaction of dimethylquinoxaline with copper(II) halides leading to copper(I) compounds and the monobromination of methyl groups in dimethylquinoxaline under specific conditions (Willett, Jeitler, & Twamley, 2001). Another approach involves the use of 4-nitrobenzene-1,2-diamine as a starting material, followed by cyclization, hydrogenation, and bromination steps to achieve high yields of 6-amino-5-bromoquinoxaline (Dong-liang, 2009).

Molecular Structure Analysis

The molecular structure of 2-bromoquinoxaline derivatives can be complex, influenced by factors such as intramolecular hydrogen bonding and charge transfer interactions. For example, homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone show shifts in their spectral properties due to these interactions, which affect the molecular structure and properties of these compounds (Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

2-Bromoquinoxaline undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For instance, the facile synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization demonstrates the versatility of 2-bromoquinoxaline derivatives in organic synthesis (Jiang, Hu, & Gui, 2014). Moreover, the synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions indicates a high efficiency in synthesizing 2-aminoquinoxaline derivatives (Cho, Kim, & Cheon, 2014).

Physical Properties Analysis

The physical properties of 2-bromoquinoxaline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific details on the physical properties of 2-bromoquinoxaline derivatives are less commonly reported in the literature and are generally determined by the specific substituents present on the quinoxaline core.

Chemical Properties Analysis

The chemical properties of 2-bromoquinoxaline, including its reactivity with nucleophiles, electrophiles, and its role in catalytic cycles, are influenced by the presence of the bromo substituent. This halogen functionality enables further derivatization and cross-coupling reactions, making 2-bromoquinoxaline a valuable intermediate in organic synthesis. For example, the reaction of 2-bromoquinoxaline with palladium catalysts in the presence of isocyanides allows for the synthesis of complex quinoline derivatives (Jiang, Hu, & Gui, 2014).

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various scientific fields, including medicinal chemistry . Here are some applications of quinoxaline derivatives:

  • Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown potential in treating cancer. They can inhibit the growth of cancer cells and have anti-proliferative effects .
  • Anti-Microbial Activity : These compounds have been found to have anti-microbial properties, making them useful in combating various types of infections .
  • Anti-Convulsant Activity : Quinoxaline derivatives can also be used in the treatment of convulsions, showing their potential in the field of neurology .
  • Anti-Tuberculosis Activity : They have been found to be effective against Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
  • Anti-Malarial Activity : Quinoxaline derivatives have shown potential in the treatment of malaria .
  • Anti-Leishmanial Activity : These compounds have been found to be effective against Leishmania, a parasite that causes leishmaniasis .
  • Synthesis of New Brominated Quinoxalines : 2-Bromoquinoxaline can be used in the synthesis of new brominated quinoxaline derivatives . This involves different bromination strategies and the development of alternative and effective synthesis methods .

  • Molecular Modeling and Simulation : 2-Bromoquinoxaline can be used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

  • Synthesis of Erdafitinib : 2-Bromoquinoxaline can be used in the synthesis of Erdafitinib, a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .

  • Anti-COVID Activity : Some quinoxaline derivatives have shown potential anti-COVID activity . While it’s not specified whether 2-Bromoquinoxaline has this property, it’s possible that it could be used in research related to COVID-19 .

  • Anti-Dengue Activity : Quinoxaline derivatives have also been found to have anti-dengue activity . Again, while it’s not specified whether 2-Bromoquinoxaline has this property, it could potentially be used in research related to dengue .

  • Anti-Parkinson’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Parkinson’s disease . It’s possible that 2-Bromoquinoxaline could be used in research related to Parkinson’s disease .

  • Anti-Amoebiasis Activity : Quinoxaline derivatives have been found to have anti-amoebiasis activity . It’s possible that 2-Bromoquinoxaline could be used in research related to amoebiasis .

Safety And Hazards

2-Bromoquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage2. It is advised to wear protective gloves, eye protection, and face protection when handling this chemical2.


properties

IUPAC Name

2-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKLMYQMVPHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342465
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinoxaline

CAS RN

36856-91-4
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Bromoquinoxaline
Reactant of Route 3
2-Bromoquinoxaline
Reactant of Route 4
2-Bromoquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Bromoquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Bromoquinoxaline

Citations

For This Compound
38
Citations
S Ucar, S Eşsiz, A Daştan - Tetrahedron, 2017 - Elsevier
The synthesis of brominated quinoxaline derivatives starting from several kinds of quinoxaline by different bromination strategies was studied. First the synthesis of some brominated …
Number of citations: 11 www.sciencedirect.com
PJ Lont, HC Van der Plas - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
… 90-91"/0.2 mm) setting to a slightly yellow coloured solid, which after crystallisation from cyclohexane gave 2-bromoquinoxaline as colourless needles. Yield 1.7 g (63%), mp 58-59", …
Number of citations: 18 onlinelibrary.wiley.com
J Dong, Z Li, Z Weng - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… Likewise, 2-bromoquinoxaline provided the corresponding trifluoromethylselenolated product 2p in 44% yield. In addition, 2-bromobenzo[d]thiazole, and 2-bromo-6-methoxybenzo[d]…
Number of citations: 6 pubs.rsc.org
Q Zhu, Q Yuan, M Chen, M Guo… - Angewandte Chemie, 2017 - Wiley Online Library
… In addition, 2-bromoquinoline and 2-bromoquinoxaline gave the corresponding products in 82 % and 72 % yields, respectively. It is worth pointing out that no diaryl thioethers were …
Number of citations: 40 onlinelibrary.wiley.com
X Lin, Z Li, X Han, Z Weng - RSC advances, 2016 - pubs.rsc.org
… Likewise, 2-iodopyrazine and 2-bromoquinoxaline provided the desired products (5e and 5f) with 73% and 69% NMR yields, respectively. In the case of the reaction using 2-…
Number of citations: 20 pubs.rsc.org
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
… The title compound was obtained (64% yield) as a white solid, and 2-bromoquinoxaline could be obtained (24% yield) as a white solid. The spectroscopic data are consistent with …
Number of citations: 28 www.sciencedirect.com
H Rutner, PE Spoerri - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… A preparation of 2- bromoquinoxaline is given in the patent literature (5), while 2-iodoquinoxaline has not yet been reported. A s reported earlier (6), fluoropyrazine (I) was prepared by a …
Number of citations: 33 onlinelibrary.wiley.com
AV Didenko, MV Vorobiev, DV Sevenard… - Chemistry of …, 2015 - Springer
… The reaction of hydrazine hydrate with 2-bromoquinoxaline 6 in methanol at room temperature for 14 h or with 2-chloroquinoxaline 7 in refluxing butanol for 15 min gave [(3-…
Number of citations: 6 link.springer.com
E Campbell, A Taladriz-Sender, OI Paisley… - The Journal of …, 2022 - ACS Publications
… The reaction was carried out according to the general procedure using 2-bromoquinoxaline (105 mg, 0.50 mmol, 1.0 equiv) and 4-methoxy-2-chloroaniline (95 mg, 0.60, 1.2 equiv) as …
Number of citations: 2 pubs.acs.org
MJ Rodrigo, MJ Cardiel, JM Fraile… - Biomaterials …, 2020 - pubs.rsc.org
… Next, 1 ml of 200 mM ammonium formate in 4% phosphoric acid, and 100 μλ of 50 ppm 2-bromoquinoxaline internal standard (IS) in 0.1% formic acid in acetonitrile were added to the …
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.